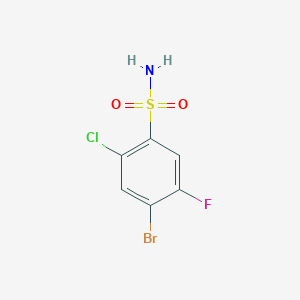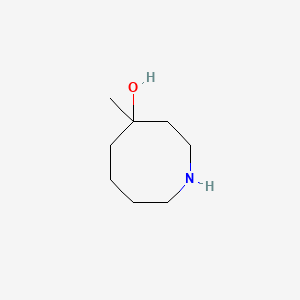
(4-(Thietan-3-ylamino)cyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Thietan-3-ylamino)cyclohexyl)methanol is a chemical compound that features a cyclohexyl ring substituted with a thietan-3-ylamino group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thietan-3-ylamino)cyclohexyl)methanol typically involves the following steps:
Formation of the Thietan-3-ylamino Group: This can be achieved by reacting a suitable thietane derivative with an amine under controlled conditions.
Cyclohexyl Ring Substitution: The thietan-3-ylamino group is then introduced to a cyclohexyl ring through a substitution reaction.
Introduction of the Methanol Group: Finally, the methanol group is added to the cyclohexyl ring, often through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(4-(Thietan-3-ylamino)cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups or the cyclohexyl ring.
Substitution: The thietan-3-ylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclohexyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-(Thietan-3-ylamino)cyclohexyl)methanol would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function and signaling pathways.
Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
類似化合物との比較
Similar Compounds
(4-(Thietan-3-ylamino)cyclohexyl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(Thietan-3-ylamino)cyclohexyl)propane: Similar structure with a propane group instead of methanol.
Uniqueness
(4-(Thietan-3-ylamino)cyclohexyl)methanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H19NOS |
|---|---|
分子量 |
201.33 g/mol |
IUPAC名 |
[4-(thietan-3-ylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C10H19NOS/c12-5-8-1-3-9(4-2-8)11-10-6-13-7-10/h8-12H,1-7H2 |
InChIキー |
BCFVRDJXIVXGHX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CO)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)





